molecular formula C12H15N3O3S B10926450 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B10926450
M. Wt: 281.33 g/mol
InChI Key: OXOWOCHBRONLQE-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups.

Scientific Research Applications

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a sulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C12H15N3O3S/c1-8(2)6-13-10(16)7-19-12-15-14-11(18-12)9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,13,16)

InChI Key

OXOWOCHBRONLQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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